molecular formula C10H15NO3 B12945440 Ethyl 2-amino-3-(5-methylfuran-2-yl)propanoate

Ethyl 2-amino-3-(5-methylfuran-2-yl)propanoate

Cat. No.: B12945440
M. Wt: 197.23 g/mol
InChI Key: GHNHRPVRFQXCMJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(5-methylfuran-2-yl)propanoate is a fascinating compound with a unique structure. It belongs to the class of indole derivatives, which have garnered significant interest due to their diverse biological activities . Now, let’s explore its preparation methods, chemical reactions, research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Although not widely produced industrially, this compound can be synthesized on a laboratory scale using the methods mentioned above.

Chemical Reactions Analysis

Reactions::

    Electrophilic Substitution:

Common Reagents and Conditions::
  • Halogens (e.g., bromine, chlorine)
  • Nitric acid
  • Lewis acids (e.g., aluminum chloride)
  • Reducing agents (e.g., sodium borohydride)
  • Nucleophiles (e.g., amines)

Scientific Research Applications

Mechanism of Action

  • The compound likely interacts with specific receptors or enzymes, modulating cellular processes.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Ethyl 2-amino-3-(5-methylfuran-2-yl)propanoate stands out due to its unique furan-indole hybrid structure.
  • Similar compounds include other indole derivatives like tryptophan, indole-3-acetic acid, and various synthetic analogs.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 2-amino-3-(5-methylfuran-2-yl)propanoate

InChI

InChI=1S/C10H15NO3/c1-3-13-10(12)9(11)6-8-5-4-7(2)14-8/h4-5,9H,3,6,11H2,1-2H3

InChI Key

GHNHRPVRFQXCMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(O1)C)N

Origin of Product

United States

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